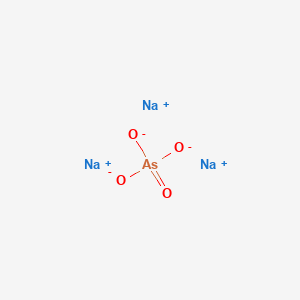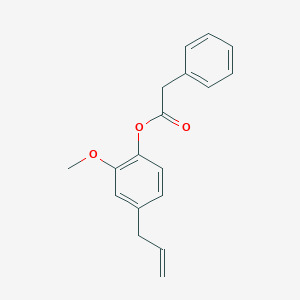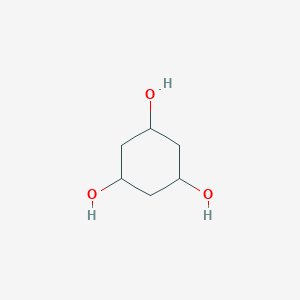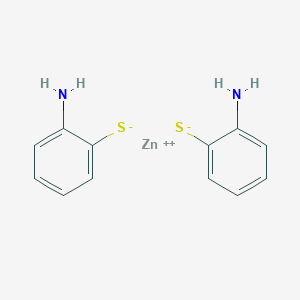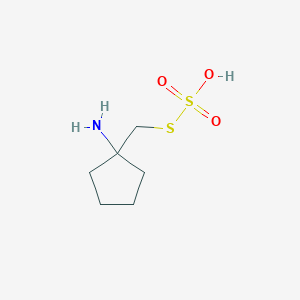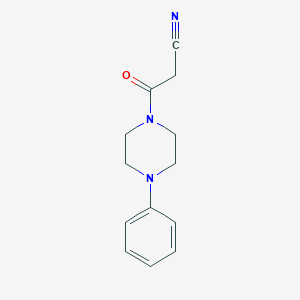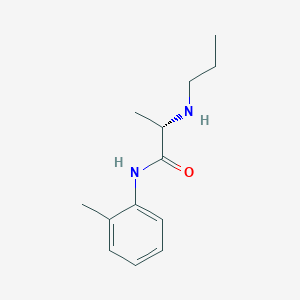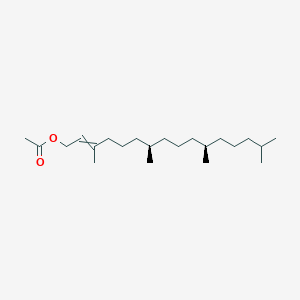
Phytyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Berotralstat, comercializado bajo la marca Orladeyo, es un medicamento utilizado para prevenir los ataques de angioedema hereditario en personas de doce años o más . Es un inhibidor selectivo de la calicreína plasmática, una enzima implicada en la producción de bradicinina, que promueve la hinchazón y el dolor asociados con los ataques de angioedema hereditario .
Métodos De Preparación
La síntesis de berotralstat implica múltiples pasos, incluyendo la formación de intermedios clave y sus reacciones subsecuentes para formar el producto final. La ruta sintética típicamente implica los siguientes pasos:
Formación del anillo de pirazol: Este paso involucra la reacción de materiales de partida apropiados para formar la estructura del anillo de pirazol.
Introducción de grupos funcionales: Se introducen diversos grupos funcionales, como el grupo trifluorometilo, mediante reacciones específicas.
Reacciones de acoplamiento: El producto final se obtiene mediante reacciones de acoplamiento que unen los diferentes intermedios.
Los métodos de producción industrial para berotralstat implican optimizar estas rutas sintéticas para asegurar un alto rendimiento y pureza del producto final. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se controlan cuidadosamente para lograr el resultado deseado .
Análisis De Reacciones Químicas
Berotralstat experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de sustitución: Estas reacciones implican el reemplazo de un grupo funcional por otro. Los reactivos comunes utilizados en estas reacciones incluyen halógenos y nucleófilos.
Reacciones de oxidación y reducción: Estas reacciones implican la ganancia o pérdida de electrones, respectivamente. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio.
Reacciones de acoplamiento: Estas reacciones implican la unión de dos moléculas para formar una molécula más grande.
Los principales productos formados a partir de estas reacciones incluyen varios intermedios que se procesan posteriormente para obtener el producto final, berotralstat .
Aplicaciones Científicas De Investigación
Berotralstat tiene varias aplicaciones de investigación científica, incluyendo:
Mecanismo De Acción
Berotralstat ejerce sus efectos uniéndose a la calicreína plasmática e inhibiendo su actividad proteolítica. Esta inhibición previene la escisión del cininógeno de alto peso molecular y la liberación de bradicinina, un péptido que promueve la hinchazón y el dolor durante los ataques de angioedema hereditario . Al reducir la cantidad de bradicinina disponible, berotralstat previene eficazmente los síntomas del angioedema hereditario .
Comparación Con Compuestos Similares
Berotralstat es único entre los inhibidores de la calicreína plasmática debido a su administración oral y su régimen de dosificación una vez al día . Los compuestos similares incluyen:
Icatibant: Un antagonista del receptor B2 de bradicinina utilizado para el tratamiento de los ataques agudos de angioedema hereditario.
Lanadelumab: Un anticuerpo monoclonal que inhibe la calicreína plasmática y se utiliza para la profilaxis de los ataques de angioedema hereditario.
Ecallantide: Un inhibidor de la calicreína plasmática utilizado para el tratamiento de los ataques agudos de angioedema hereditario.
La singularidad de berotralstat radica en su administración oral y su larga duración de acción, lo que lo convierte en una opción conveniente para los pacientes que requieren profilaxis de los ataques de angioedema hereditario .
Propiedades
Número CAS |
10236-16-5 |
|---|---|
Fórmula molecular |
C22H42O2 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
[(E)-3,7,11,15-tetramethylhexadec-2-enyl] acetate |
InChI |
InChI=1S/C22H42O2/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-17-24-22(6)23/h16,18-20H,7-15,17H2,1-6H3/b21-16+ |
Clave InChI |
JIGCTXHIECXYRJ-LTGZKZEYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C |
SMILES isomérico |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/COC(=O)C)/C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C |
Densidad |
0.867-0.873 |
| 10236-16-5 | |
Descripción física |
Colourless liquid; Balsamic aroma |
Solubilidad |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


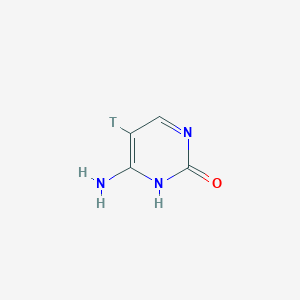
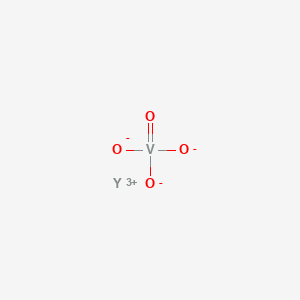
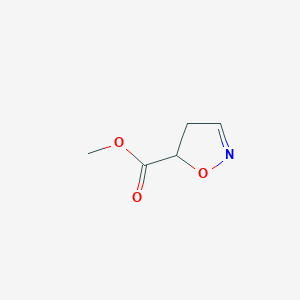

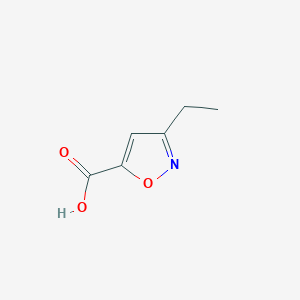
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)
